Heronapyrrole B

Description

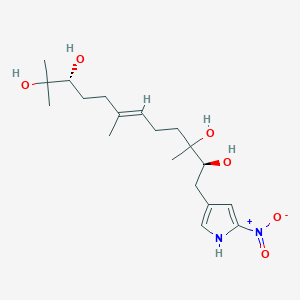

Structure

3D Structure

Properties

Molecular Formula |

C19H32N2O6 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(E,2S,10R)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol |

InChI |

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19?/m1/s1 |

InChI Key |

IQLMWMXFFNAONP-ORGRRWNKSA-N |

Isomeric SMILES |

C/C(=C\CCC(C)([C@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@H](C(C)(C)O)O |

Canonical SMILES |

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Heronapyrrole B: A Technical Guide to its Discovery and Isolation from Streptomyces

A technical whitepaper for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of the potent antibacterial agent, Heronapyrrole B, from the marine-derived bacterium Streptomyces sp. CMB-M0423.

Introduction

The urgent need for novel antimicrobial agents has driven researchers to explore unique ecological niches for microorganisms capable of producing structurally diverse and biologically active secondary metabolites. One such promising discovery is the heronapyrrole family of compounds, isolated from a marine-derived Streptomyces species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a key member of this family, Heronapyrrole B.

Heronapyrrole B belongs to a rare class of farnesylated 2-nitropyrroles and has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its discovery originated from the chemical analysis of Streptomyces sp. CMB-M0423, isolated from beach sand off Heron Island, Australia.[1][3] A fascinating aspect of its biosynthesis is its activation by a chemical cue from a co-existing fungus, highlighting the intricate chemical communication that can unlock the production of otherwise silent biosynthetic gene clusters.[2] This guide will detail the experimental protocols for the cultivation of the producing organism, the extraction and purification of Heronapyrrole B, and the spectroscopic methods used for its structure elucidation.

Discovery and Isolation Workflow

The overall process for the discovery and isolation of Heronapyrrole B involves several key stages, from the cultivation of the Streptomyces strain to the final purification of the compound. The workflow is initiated by the co-cultivation of Streptomyces sp. CMB-M0423 with a specific fungal strain, which triggers the production of the target metabolite.

Experimental Protocols

Fermentation of Streptomyces sp. CMB-M0423

The production of Heronapyrrole B is achieved through a specific fermentation protocol that includes induction by a fungal metabolite.

-

Culture Medium: M1 marine broth is used for the cultivation of Streptomyces sp. CMB-M0423.

-

Composition: 1% starch, 0.4% yeast extract, and 0.2% peptone in artificial seawater.

-

-

Inoculation and Incubation:

-

Inoculate a starter culture of Streptomyces sp. CMB-M0423 into Erlenmeyer flasks containing M1 marine broth.

-

Incubate the culture at 27°C on a rotary shaker at 190 rpm for 7 days.

-

-

Induction of Heronapyrrole B Production:

-

On day 7 of fermentation, add a solution of cyclo-(l-Phe-trans-4-hydroxy-l-Pro) to the culture to a final concentration of 10 µM.

-

Continue the incubation under the same conditions for an additional period to allow for the production of Heronapyrrole B.

-

Extraction and Purification of Heronapyrrole B

Following fermentation, the culture broth is extracted to isolate the crude mixture of metabolites, from which Heronapyrrole B is purified.

-

Extraction:

-

Harvest the culture broth and extract with an equal volume of ethyl acetate (EtOAc).

-

Separate the organic phase from the aqueous phase.

-

Repeat the extraction of the aqueous phase with ethyl acetate to maximize the recovery of the metabolites.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to purification using High-Performance Liquid Chromatography (HPLC).

-

Column: A C8 reversed-phase column is utilized for the separation.

-

Mobile Phase: A gradient elution system of water and acetonitrile (MeCN), both containing a constant 0.05% formic acid modifier, is employed. The gradient runs from 90% H₂O/MeCN to 10% H₂O/MeCN.

-

Detection: The elution is monitored using a Diode Array Detector (DAD) to detect the characteristic 2-nitropyrrole chromophore of the heronapyrroles.

-

Fractions corresponding to the peak of Heronapyrrole B are collected and the solvent is evaporated to yield the pure compound.

-

Data Presentation

The structure of Heronapyrrole B was elucidated through detailed spectroscopic analysis. The following tables summarize the key quantitative data obtained for Heronapyrrole B.

Table 1: Spectroscopic Data for Heronapyrrole B

| Data Type | Value |

| Molecular Formula | C₁₉H₂₈N₂O₅ |

| HR-ESI-MS | m/z [M+Na]⁺ (Further data required) |

| ¹H NMR (CDCl₃) | (Detailed chemical shifts and coupling constants required) |

| ¹³C NMR (CDCl₃) | (Detailed chemical shifts required) |

Note: The complete and detailed NMR and HR-ESI-MS data are typically found in the supporting information of the primary research articles and are essential for unambiguous structure confirmation.

Table 2: Biological Activity of Heronapyrroles

| Compound | Organism | IC₅₀ (µM) |

| Heronapyrrole D | Staphylococcus aureus ATCC 25923 | 1.8 |

| Heronapyrrole D | Staphylococcus epidermidis ATCC 12228 | 0.9 |

| Heronapyrrole D | Bacillus subtilis ATCC 6633 | 1.8 |

Note: The IC₅₀ values for Heronapyrrole B against various Gram-positive bacteria have been reported as being in the low to submicromolar range. Specific values need to be sourced from the primary literature.

Biosynthesis and Signaling Pathway

The production of Heronapyrrole B by Streptomyces sp. CMB-M0423 is a remarkable example of inter-kingdom chemical communication. The biosynthesis is triggered by a specific metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), produced by a co-isolated Aspergillus species. This chemical cue initiates a signaling cascade within the Streptomyces, leading to the activation of a silent biosynthetic gene cluster (BGC) responsible for heronapyrrole synthesis.

The proposed mechanism involves the fungal metabolite stimulating the Streptomyces to produce nitric oxide (NO). Nitric oxide then acts as a signaling molecule, mediating the transcriptional activation of the previously silent heronapyrrole BGC.

A plausible biosynthetic pathway for the heronapyrroles begins with a 4-farnesylated 2-nitropyrrole precursor. The structural diversity within the heronapyrrole family, including Heronapyrrole B, arises from the varying degrees of oxidation of the farnesyl side chain.

Conclusion

Heronapyrrole B represents a promising lead compound for the development of new antibacterial drugs. Its discovery highlights the value of exploring unique marine environments and the potential of unlocking novel chemistry through the study of microbial interactions. The detailed methodologies and data presented in this guide provide a foundation for researchers to further investigate this fascinating class of natural products, from optimizing production to exploring their full therapeutic potential. Future work in this area will likely focus on the complete elucidation of the biosynthetic gene cluster, heterologous expression for improved yields, and structure-activity relationship studies to develop even more potent derivatives.

References

Unveiling the Molecular Architecture of Heronapyrrole B: A Spectroscopic and Methodological Deep Dive

A comprehensive guide to the structure elucidation of Heronapyrrole B, a farnesylated 2-nitropyrrole antibiotic derived from a marine bacterium. This document provides a detailed overview of its spectroscopic data and the experimental protocols employed for its isolation and characterization, tailored for researchers, scientists, and professionals in drug development.

Heronapyrrole B is a member of the rare pyrroloterpene class of natural products, first isolated from the marine-derived actinomycete Streptomyces sp. (CMB-M0423), collected from beach sand off Heron Island, Australia.[1] Structurally, it features a unique 2-nitropyrrole moiety attached to a functionalized farnesyl chain. This class of compounds has garnered interest due to its promising biological activity, particularly its antibacterial properties against Gram-positive bacteria, while exhibiting no cytotoxicity toward mammalian cell lines.[1] This technical guide delves into the specifics of its structure elucidation, presenting the key spectroscopic data and experimental methodologies in a structured format.

Spectroscopic Data for Heronapyrrole B

The structural framework of Heronapyrrole B was meticulously pieced together using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) analysis of Heronapyrrole B established its molecular formula as C₂₀H₂₈N₂O₅. This was determined from the [M+H]⁺ ion peak in the mass spectrum, providing the basis for the subsequent detailed structural analysis by NMR.

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 377.2071 | 377.2071 | C₂₀H₂₉N₂O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Heronapyrrole B were acquired in CDCl₃. The detailed assignments, provided in the tables below, were confirmed through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR Spectroscopic Data for Heronapyrrole B (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 6.84 | s | |

| 5 | 7.15 | s | |

| 1' | 3.32 | d | 7.3 |

| 2' | 5.23 | t | 7.3 |

| 4'a | 2.08 | m | |

| 4'b | 2.01 | m | |

| 5'a | 2.15 | m | |

| 5'b | 2.05 | m | |

| 6' | 5.10 | t | 6.8 |

| 8' | 2.62 | t | 6.4 |

| 9' | 1.68 | m | |

| 10' | 3.65 | t | 6.4 |

| 12' | 1.22 | s | |

| 13' | 1.59 | s | |

| 14' | 1.68 | s | |

| 15' | 1.18 | s | |

| 11'-OCH₃ | 3.30 | s |

¹³C NMR Spectroscopic Data for Heronapyrrole B (in CDCl₃)

| Position | δC (ppm) |

| 2 | 138.8 |

| 3 | 118.0 |

| 4 | 124.9 |

| 5 | 119.4 |

| 1' | 28.5 |

| 2' | 123.5 |

| 3' | 136.2 |

| 4' | 39.6 |

| 5' | 26.5 |

| 6' | 124.4 |

| 7' | 131.4 |

| 8' | 48.1 |

| 9' | 29.7 |

| 10' | 79.8 |

| 11' | 74.9 |

| 12' | 24.2 |

| 13' | 16.0 |

| 14' | 17.7 |

| 15' | 24.9 |

| 11'-OCH₃ | 48.6 |

Experimental Protocols

The isolation and structure elucidation of Heronapyrrole B involved a systematic workflow, from cultivation of the source organism to the final spectroscopic analysis.

Cultivation and Extraction of Streptomyces sp. CMB-M0423

The marine-derived Streptomyces sp. CMB-M0423 was cultured in a saline broth medium. The detailed workflow for cultivation and extraction is outlined below.

Figure 1. Workflow for the cultivation of Streptomyces sp. and extraction of secondary metabolites.

Chromatographic Purification of Heronapyrrole B

The crude extract obtained from the bacterial culture was subjected to a multi-step chromatographic process to isolate the pure Heronapyrrole B.

Figure 2. General scheme for the chromatographic purification of Heronapyrrole B from the crude extract.

Structure Elucidation Workflow

The determination of the planar structure and relative stereochemistry of Heronapyrrole B relied on a logical interpretation of various spectroscopic data.

Figure 3. Logical workflow for the structure elucidation of Heronapyrrole B using spectroscopic techniques.

As no signaling pathways in mammalian cells have been described for Heronapyrrole B, its primary biological relevance currently lies in its antibacterial activity. Further research may uncover its mechanism of action and potential interactions with bacterial cellular pathways. The detailed spectroscopic and methodological data presented herein provide a solid foundation for future studies on this intriguing class of natural products.

References

Unveiling Heronapyrrole B: A Technical Guide to its Natural Source, Habitat, and Biological Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronapyrrole B is a rare farnesylated 2-nitropyrrole, a member of the pyrroloterpene biosynthetic class, with promising antibacterial properties. This technical guide provides an in-depth overview of the natural source and habitat of Heronapyrrole B, detailing the producing organism, its cultivation, and the fascinating inter-kingdom microbial interaction that governs its production. This document outlines experimental protocols for the isolation and induction of Heronapyrrole B, presents its biological activity, and discusses its biosynthetic origins.

Natural Source and Habitat

Heronapyrrole B is a natural product isolated from a marine-derived actinobacterium, Streptomyces sp. strain CMB-M0423 .[1]

-

Habitat: This microorganism was isolated from shallow water beach sand.

-

Geographic Location: The specific location of isolation was off Heron Island, Queensland, Australia.[1]

The marine environment, particularly sediment and sand, is a rich and competitive ecosystem, fostering the evolution of unique secondary metabolic pathways in microorganisms like Streptomyces for chemical defense and communication.

The Producing Organism: Streptomyces sp. CMB-M0423

Streptomyces is a genus of Gram-positive bacteria well-known for its prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The marine isolate CMB-M0423 is a key player in the production of the heronapyrrole family of compounds.

Induction of Heronapyrrole B Production: An Inter-Kingdom Signaling Pathway

A pivotal discovery regarding Heronapyrrole B is that its biosynthesis by Streptomyces sp. CMB-M0423 is not constitutive. Instead, it is triggered by a chemical cue from a co-isolated fungal species, Aspergillus sp. CMB-AsM0423 . This inter-kingdom interaction highlights the importance of microbial co-culture in activating silent biosynthetic gene clusters.

The induction mechanism involves a specific signaling cascade:

-

The fungus, Aspergillus sp. CMB-AsM0423, produces the bacteriostatic metabolite cyclo-(l-Phe-trans-4-hydroxy-l-Pro) .

-

This fungal metabolite acts as a chemical cue, stimulating the Streptomyces sp. to produce nitric oxide (NO) .

-

Nitric oxide, in turn, mediates the transcriptional activation of a silent biosynthetic gene cluster (BGC) within the Streptomyces genome.

-

The activation of this BGC leads to the production of the fungistatic compound, Heronapyrrole B, as a defense mechanism against the fungus.

This intricate signaling pathway represents a fascinating example of microbial warfare and communication on the microscopic level.

Experimental Protocols

Cultivation of Streptomyces sp. CMB-M0423

A general protocol for the cultivation of Streptomyces sp. CMB-M0423 for the production of secondary metabolites is as follows:

-

Inoculation: Inoculate a starter culture of Streptomyces sp. CMB-M0423 into a suitable liquid medium.

-

Medium: M1 marine broth (1% starch, 0.4% yeast extract, and 0.2% peptone) is a commonly used medium.

-

Incubation: Incubate the culture at approximately 27°C on a rotary shaker at around 190 rpm.

-

Growth Period: The cultivation period is typically 7 days to allow for sufficient growth and secondary metabolite production.

Co-culture for Induction of Heronapyrrole B

To induce the production of Heronapyrrole B, a co-culture with Aspergillus sp. CMB-AsM0423 or the addition of its signaling molecule is necessary.

-

Co-culture: Introduce Aspergillus sp. CMB-AsM0423 into the Streptomyces sp. CMB-M0423 culture.

-

Elicitor Addition: Alternatively, add the purified fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), to the Streptomyces sp. culture at an optimal concentration.

Extraction of Heronapyrrole B

-

Solvent Extraction: After the incubation period, extract the culture broth with an equal volume of an organic solvent, such as ethyl acetate.

-

Phase Separation: Separate the organic phase from the aqueous phase.

-

Concentration: Concentrate the organic phase in vacuo to yield a crude extract containing Heronapyrrole B and other metabolites.

Purification of Heronapyrrole B

The crude extract can be subjected to chromatographic techniques for the purification of Heronapyrrole B.

-

Chromatography: A common method is semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is employed for elution.

-

Detection: UV detection is suitable for monitoring the separation, as the 2-nitropyrrole chromophore of Heronapyrrole B absorbs UV light.

-

Fraction Collection: Collect the fractions corresponding to the peak of Heronapyrrole B.

-

Purity Assessment: The purity of the isolated compound can be confirmed by analytical HPLC and spectroscopic methods.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the investigation of Heronapyrrole B production through microbial co-culture.

Quantitative Data: Biological Activity

Heronapyrrole B has demonstrated promising biological activity, particularly against Gram-positive bacteria. The following table summarizes the reported inhibitory concentrations (IC50) of the heronapyrrole family.

| Compound | Bacillus subtilis (ATCC 6633) IC50 (µM) | Staphylococcus aureus (ATCC 25923) IC50 (µM) |

| Heronapyrrole A | 0.8 | 1.5 |

| Heronapyrrole B | 0.4 | 0.8 |

| Heronapyrrole C | 1.5 | 3.0 |

Data sourced from Raju et al., 2010.

Heronapyrrole B exhibits the most potent activity among the initially discovered heronapyrroles. Notably, these compounds have shown no cytotoxicity toward mammalian cell lines, suggesting a favorable selectivity profile for potential therapeutic development.[1]

Biosynthesis of Heronapyrrole B

The biosynthesis of the heronapyrrole core is believed to involve a farnesyl transferase that attaches a farnesyl pyrophosphate to a 2-nitropyrrole precursor. The structural diversity within the heronapyrrole family arises from subsequent oxidative modifications of the farnesyl side chain. The biosynthetic gene cluster (BGC) responsible for Heronapyrrole B production in Streptomyces sp. CMB-M0423 has been identified as a "silent" or "cryptic" cluster, meaning it is not expressed under standard laboratory cultivation conditions. Its activation requires the specific inter-kingdom interaction with Aspergillus sp. CMB-AsM0423, as detailed in Section 3. Further research is needed to fully characterize the genes within this cluster and their precise roles in the biosynthesis of Heronapyrrole B.

Conclusion

Heronapyrrole B represents a compelling example of the untapped chemical diversity within marine microbial communities. Its unique induction through inter-kingdom signaling underscores the importance of exploring microbial interactions to unlock novel bioactive compounds. The potent and selective antibacterial activity of Heronapyrrole B makes it a promising lead for further investigation in the development of new anti-infective agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this intriguing natural product.

References

The Speculated Biosynthetic Pathway of Heronapyrrole B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronapyrroles are a class of pyrroloterpene natural products known for their promising antibacterial activity.[1] Isolated from the marine-derived bacterium Streptomyces sp. (CMB-M0423), these compounds feature a unique 2-nitropyrrole core linked to a variously oxidized farnesyl chain.[1] While the complete enzymatic machinery responsible for their biosynthesis remains to be elucidated, significant research has led to a widely accepted speculative pathway. This technical guide provides an in-depth look at the current understanding of the biosynthetic route to Heronapyrrole B, summarizing the proposed chemical logic, key intermediates, and the biomimetic synthetic evidence that supports these hypotheses. The pathway's speculative nature, stemming from the fact that the responsible genes have not yet been identified, is a central theme of this review.[2][3][4]

Introduction to Heronapyrroles

The heronapyrroles were first isolated from a Streptomyces sp. found in beach sand off Heron Island, Australia. Structurally, they are characterized by a farnesylated 2-nitropyrrole scaffold. The diversity within this natural product family, including Heronapyrroles A, B, C, and D, arises from the varying degrees and types of oxidation on the farnesyl side chain. This structural variation is believed to be the result of a series of post-prenylation modifications.

The Speculated Biosynthetic Pathway

The proposed biosynthetic pathway for the heronapyrroles is not yet fully confirmed by genetic studies but is strongly supported by biomimetic synthesis and the logical progression of chemical transformations. The pathway is thought to commence with a common precursor, which then undergoes a series of oxidative modifications to yield the different heronapyrrole analogues.

Formation of the Core Structure: 4-Farnesylated 2-Nitropyrrole

The biosynthesis is hypothesized to begin with the attachment of a farnesyl group to a 2-nitropyrrole precursor. This reaction is likely catalyzed by a farnesyl transferase enzyme, resulting in the formation of 4-farnesylated 2-nitropyrrole. This molecule is considered the common precursor to all known heronapyrroles.

Oxidative Diversification of the Farnesyl Chain

Following the farnesylation event, the side chain of the 4-farnesylated 2-nitropyrrole intermediate is believed to undergo a series of oxidative transformations. These reactions are responsible for the structural diversity observed in the heronapyrrole family.

For the formation of Heronapyrrole B, the proposed pathway involves a bisepoxidation of the farnesyl residue. This is followed by a regio- and stereoselective nucleophilic addition of water, and potentially methylation, to yield the final structure of Heronapyrrole B.

Regulation of Biosynthesis: An Inter-Kingdom Interaction

Interestingly, the production of Heronapyrrole B by Streptomyces sp. CMB-StM0423 appears to be regulated by an external stimulus from a co-isolated fungus, Aspergillus sp. CMB-AsM0423. The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), acts as a chemical cue that stimulates the bacterium to produce nitric oxide (NO). This nitric oxide, in turn, is believed to mediate the transcriptional activation of a silent biosynthetic gene cluster responsible for Heronapyrrole B production. This discovery highlights a fascinating example of inter-kingdom chemical communication influencing the production of secondary metabolites.

Quantitative Data

As the biosynthetic pathway of Heronapyrrole B is currently speculative and the enzymes involved have not been characterized, there is a lack of quantitative data such as enzyme kinetics, precursor uptake rates, and product yields for the individual biosynthetic steps in the peer-reviewed literature. Future research, upon identification and characterization of the biosynthetic gene cluster, will be crucial to populate these data.

Experimental Protocols

The elucidation of the speculative pathway has been primarily driven by the total synthesis of heronapyrrole family members and by observing the effects of chemical elicitors on bacterial cultures. Detailed experimental protocols for the elucidation of the biosynthetic pathway itself are not yet established. However, the methodologies for the chemical synthesis and the induction of Heronapyrrole B production provide valuable insights.

General Protocol for Induction of Heronapyrrole B Production

The following is a generalized protocol based on the reported induction of Heronapyrrole B biosynthesis.

-

Cultivation of Streptomyces sp.: Streptomyces sp. CMB-StM0423 is cultivated in a suitable liquid medium.

-

Preparation of Inducer: The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), is dissolved in an appropriate solvent.

-

Induction: The dissolved fungal metabolite is added to the Streptomyces sp. culture at a specific time point during its growth phase.

-

Incubation: The culture is further incubated to allow for the production of Heronapyrrole B.

-

Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent. The extract is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify Heronapyrrole B.

Future Directions

The study of the Heronapyrrole B biosynthetic pathway is an active area of research. Key future milestones will include:

-

Identification and characterization of the biosynthetic gene cluster: This will be instrumental in confirming the proposed pathway and identifying the specific enzymes involved.

-

In vitro reconstitution of the biosynthetic pathway: Expressing the identified enzymes in a heterologous host will allow for detailed mechanistic studies.

-

Elucidation of the regulatory network: A deeper understanding of the nitric oxide-mediated transcriptional activation will provide insights into the control of secondary metabolism.

Conclusion

The speculated biosynthetic pathway of Heronapyrrole B provides a compelling model for the formation of this important class of natural products. While further genetic and enzymatic studies are required for its definitive confirmation, the current hypothesis, supported by biomimetic synthesis and the discovery of a unique regulatory mechanism, offers a solid foundation for future research. The elucidation of this pathway will not only enhance our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel heronapyrrole analogues with potentially improved therapeutic properties.

References

- 1. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Heronapyrrole Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heronapyrroles are a family of marine-derived natural products characterized by a unique 2-nitropyrrole core functionalized with a variably oxidized farnesyl chain. First isolated in 2010 from the marine bacterium Streptomyces sp. (strain CMB-M0423) collected from beach sand off Heron Island, Australia, these compounds have garnered significant interest due to their potent and selective antibacterial activity, particularly against Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the Heronapyrrole family, including their discovery, chemical structures, biosynthesis, biological activity, and experimental protocols for their isolation and synthesis.

Chemical Structures

The fundamental structure of the Heronapyrrole family consists of a 2-nitropyrrole ring attached to a C15 farnesyl sesquiterpenoid side chain at the C-4 position. The diversity within this family arises from the varying degrees of oxidation and cyclization of the farnesyl tail. To date, four primary members have been identified: Heronapyrrole A, B, C, and D.

Table 1: Chemical Structures of the Heronapyrrole Family

| Compound | Molecular Formula | Structure |

| Heronapyrrole A | C21H34N2O6 | [Image of Heronapyrrole A structure] |

| Heronapyrrole B | C19H28N2O5 | [Image of Heronapyrrole B structure] |

| Heronapyrrole C | C19H30N2O6 | [Image of Heronapyrrole C structure] |

| Heronapyrrole D | C19H30N2O5 | [Image of Heronapyrrole D structure] |

Biological Activity

Heronapyrroles exhibit promising antibacterial activity, with a notable selectivity for Gram-positive bacteria. They have demonstrated low to submicromolar inhibitory concentrations against clinically relevant pathogens such as Staphylococcus aureus and Bacillus subtilis, while showing no significant cytotoxicity against mammalian cell lines.[1] The antibacterial potency of these compounds underscores their potential as leads for the development of novel antibiotics.

Table 2: Antibacterial Activity of Heronapyrroles (IC50 values)

| Compound | Staphylococcus aureus (ATCC 25923) | Staphylococcus epidermidis (ATCC 12228) | Bacillus subtilis (ATCC 6633) | Pseudomonas aeruginosa (ATCC 10145) | Escherichia coli (ATCC 25922) |

| Heronapyrrole A | low to submicromolar | Not Reported | low to submicromolar | Inactive | Inactive |

| Heronapyrrole B | low to submicromolar | Not Reported | low to submicromolar | Inactive | Inactive |

| Heronapyrrole C | low to submicromolar | Not Reported | low to submicromolar | Inactive | Inactive |

| Heronapyrrole D | 1.8 µM[2] | 0.9 µM[2] | 1.8 µM[2] | > 30 µM | > 30 µM |

Mechanism of Action

The precise mechanism of antibacterial action for the Heronapyrrole family has not yet been fully elucidated. However, studies on related nitropyrrole-containing antibiotics, such as the pyrrolomycins, suggest potential modes of action. One hypothesis is that these compounds may function as protonophores, disrupting the proton motive force across the bacterial cell membrane, which is essential for energy production and other vital cellular processes. Another proposed mechanism for some pyrrole derivatives is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Further research is required to definitively determine the molecular targets of the Heronapyrroles.

Biosynthesis

While the biosynthetic gene cluster for Heronapyrroles has not been definitively identified, a plausible biosynthetic pathway has been proposed. The pathway is thought to commence with the farnesylation of a 2-nitropyrrole precursor, catalyzed by a farnesyl transferase. Subsequent enzymatic oxidations, including epoxidations of the farnesyl chain, lead to the formation of reactive epoxide intermediates. These intermediates can then undergo regio- and stereoselective intramolecular cyclizations, initiated by the nucleophilic attack of water, to generate the diverse tetrahydrofuran and diol functionalities observed in the different Heronapyrrole analogues.

Experimental Protocols

Isolation and Purification of Heronapyrroles from Streptomyces sp. CMB-M0423

1. Cultivation:

-

Inoculate a starter culture of Streptomyces sp. CMB-M0423 into six 2 L Erlenmeyer flasks, each containing 500 mL of M1 marine broth (1% starch, 0.4% yeast extract, and 0.2% peptone).

-

Incubate the flasks at 27 °C on a rotary shaker at 190 rpm for 7 days.

2. Extraction:

-

Pool the cultures and extract the broth with an equal volume of ethyl acetate (EtOAc) twice.

-

Combine the organic phases and concentrate them in vacuo to yield a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to chromatographic purification. While specific details for Heronapyrroles are not extensively published, a general approach for pyrrole-containing natural products involves a combination of chromatographic techniques.

-

Initial Fractionation: Perform vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

-

Fine Purification: Subject the fractions containing the target compounds to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution of acetonitrile and water, often with a formic acid modifier.

-

Monitor the fractions by thin-layer chromatography (TLC) and HPLC with UV detection, looking for the characteristic 2-nitropyrrole chromophore.

General Procedure for the Total Synthesis of Heronapyrrole D

The total synthesis of Heronapyrrole D has been achieved through a biomimetic approach, providing confirmation of its structure and absolute stereochemistry.

Key Synthetic Steps:

-

Starting Material: The synthesis commences from a commercially available protected 3-bromopyrrole.

-

Farnesyl Chain Introduction: A regioselective alkylation is performed to introduce the farnesyl side chain.

-

Nitration: Electrophilic aromatic nitration is carried out to install the 2-nitro group on the pyrrole ring.

-

Stereoselective Dihydroxylation: A regio- and stereoselective dihydroxylation of a double bond in the farnesyl chain is achieved.

-

Epoxidation: A subsequent epoxidation of another double bond is performed.

-

Biomimetic Cyclization: An acid-catalyzed intramolecular cyclization of the epoxy-diol intermediate forms the characteristic tetrahydrofuran ring.

-

Deprotection: Finally, removal of the protecting groups yields Heronapyrrole D.

Structure Elucidation

The structures of the Heronapyrroles were determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

-

HRMS is used to determine the elemental composition of the molecules.

-

1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecules. The characteristic chemical shifts of the 2-nitropyrrole ring protons and carbons, along with the signals from the oxidized farnesyl chain, are key indicators in the spectral analysis.

Experimental Workflow

The overall workflow for the discovery and characterization of Heronapyrroles from their natural source is depicted below.

Conclusion

The Heronapyrrole family of natural products represents a promising class of antibacterial agents with a unique chemical scaffold. Their potent activity against Gram-positive bacteria, coupled with a lack of cytotoxicity, makes them attractive candidates for further drug development. This guide has provided a detailed overview of their chemical and biological properties, as well as the experimental approaches for their study. Future research focused on elucidating their precise mechanism of action, identifying their biosynthetic gene cluster, and exploring their structure-activity relationships through the synthesis of new analogues will be crucial in realizing the full therapeutic potential of this fascinating family of natural products.

References

Physicochemical Properties of Heronapyrrole B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from the marine-derived actinomycete, Streptomyces sp. CMB-M0423[1][2]. These compounds have garnered significant interest within the scientific community due to their potent and selective antibacterial activity against Gram-positive bacteria[1][3]. This technical guide provides a comprehensive overview of the physicochemical properties of Heronapyrrole B, its biological activity, and the intricate signaling pathway that governs its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and microbial biosynthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of Heronapyrrole Analogs

| Property | Heronapyrrole C | Notes and Inferences for Heronapyrrole B |

| Molecular Formula | C₁₉H₃₀N₂O₆ | The molecular formula of Heronapyrrole B is expected to be very similar, likely differing by a few hydrogen and oxygen atoms due to variations in the farnesyl chain oxidation. |

| Molecular Weight | 382.5 g/mol | The molecular weight of Heronapyrrole B is anticipated to be in a similar range to that of Heronapyrrole C. |

| Melting Point | Not Reported | Expected to be a solid at room temperature. |

| Boiling Point | Not Reported | Likely to decompose at high temperatures before boiling. |

| Solubility | Not Reported | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. |

| pKa | Not Reported | The pyrrole nitrogen is weakly basic, and the nitro group is electron-withdrawing. The overall pKa is likely to be in the neutral to weakly acidic range. |

Biological Activity

Heronapyrrole B exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action is not yet fully elucidated but is an active area of research.

Table 2: In Vitro Antibacterial Activity of Heronapyrroles

| Organism | Strain | IC₅₀ (µM) | Reference |

| Staphylococcus aureus | ATCC 25923 | 1.8 (for Heronapyrrole D, a related compound) | |

| Bacillus subtilis | ATCC 6633 | 1.8 (for Heronapyrrole D, a related compound) | |

| Staphylococcus aureus | ATCC 9144 | low to submicromolar (for Heronapyrrole family) | |

| Bacillus subtilis | ATCC 6051 | low to submicromolar (for Heronapyrrole family) |

Experimental Protocols

Isolation of Heronapyrrole B from Streptomyces sp. CMB-M0423

The isolation of Heronapyrrole B involves the cultivation of Streptomyces sp. CMB-M0423 in a suitable broth medium, followed by extraction and purification of the secondary metabolites.

1. Cultivation:

-

Inoculate a seed culture of Streptomyces sp. CMB-M0423 into a production medium (e.g., saline broth).

-

Incubate the culture under optimal conditions for growth and secondary metabolite production (e.g., specific temperature, agitation, and duration).

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to chromatographic separation techniques.

-

Initial fractionation can be performed using solid-phase extraction (SPE).

-

Further purification is achieved through repeated cycles of high-performance liquid chromatography (HPLC), often using a C8 or C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.

-

Monitor the fractions using a diode array detector (DAD) and mass spectrometry (MS) to identify the peak corresponding to Heronapyrrole B based on its characteristic UV-Vis spectrum (2-nitropyrrole chromophore) and mass-to-charge ratio.

Antibacterial Susceptibility Testing

The antibacterial activity of Heronapyrrole B is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

2. Microplate Preparation:

-

Perform serial two-fold dilutions of Heronapyrrole B in a 96-well microtiter plate to obtain a range of concentrations.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Incubation:

-

Inoculate each well with the bacterial suspension.

-

Incubate the microplate at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Growth can be assessed visually or by measuring the optical density at 600 nm.

-

An indicator such as resazurin can be added to aid in the visualization of bacterial growth.

Biosynthesis and Regulatory Pathway

The production of Heronapyrrole B in Streptomyces sp. CMB-M0423 is a fascinating example of regulated secondary metabolism. Its biosynthesis is governed by a silent biosynthetic gene cluster (BGC) that is activated by a nitric oxide (NO)-mediated signaling pathway, a phenomenon termed NO-mediated transcriptional activation (NOMETA).

Proposed Biosynthetic Pathway

The biosynthesis of the heronapyrrole core is hypothesized to involve the following key steps:

-

Precursor Synthesis: The pyrrole ring is likely derived from primary metabolic precursors.

-

Farnesylation: A farnesyltransferase enzyme attaches a farnesyl pyrophosphate (FPP) molecule to the pyrrole ring.

-

Nitration: A specific enzyme, likely a nitroreductase or a related enzyme, introduces the nitro group at the C-2 position of the pyrrole ring.

-

Oxidative Modifications: A series of oxidation reactions, catalyzed by enzymes such as monooxygenases and epoxidases, modify the farnesyl side chain to generate the different heronapyrrole analogs, including Heronapyrrole B.

NO-Mediated Transcriptional Regulation

The expression of the heronapyrrole BGC is tightly controlled and is not active under standard laboratory conditions. Its activation is triggered by an external signal that initiates an intracellular NO signaling cascade. While the complete pathway in Streptomyces sp. CMB-M0423 is still under investigation, a general model can be proposed based on known NO signaling mechanisms in other Streptomyces species.

This diagram illustrates a plausible mechanism where an external signal triggers the production of NO. NO then activates a sensor kinase, leading to the phosphorylation of a response regulator. This activated regulator then binds to the promoter region of the silent heronapyrrole BGC, initiating the transcription of the biosynthetic enzymes required for the production of Heronapyrrole B.

Conclusion

Heronapyrrole B represents a promising class of antibacterial compounds with a unique structure and a fascinating mode of biosynthetic regulation. This technical guide has summarized the current knowledge of its physicochemical properties, biological activity, and the key experimental protocols for its study. Further research into the precise mechanism of action and the detailed elucidation of its biosynthetic pathway will undoubtedly pave the way for the development of novel antibiotics and provide deeper insights into the complex regulatory networks governing secondary metabolism in actinomycetes.

References

- 1. Machine‐Learning Analysis of Streptomyces coelicolor Transcriptomes Reveals a Transcription Regulatory Network Encompassing Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of bacterial virulence gene expression by molecular oxygen and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]

Heronapyrrole B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a member of the rare class of farnesylated 2-nitropyrrole natural products. First identified from a marine-derived Streptomyces sp. (CMB-M0423), it has garnered significant interest within the scientific community for its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of Heronapyrrole B, focusing on its chemical properties, biosynthesis, and potential as a fungistatic agent.

Chemical and Physical Properties

While a specific CAS (Chemical Abstracts Service) Registry Number for Heronapyrrole B is not publicly available, its molecular structure and formula have been characterized through spectroscopic analysis and comparison with related compounds in the heronapyrrole family.

Table 1: Physicochemical Properties of Heronapyrrole B

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀N₂O₅ | Inferred from structural analysis and comparison with Heronapyrrole C |

| Chemical Class | Farnesylated 2-nitropyrrole | [1][2] |

| Biological Activity | Fungistatic | [3] |

| Producing Organism | Streptomyces sp. (CMB-M0423) | [1][2] |

Structure and Spectroscopic Data

The structure of Heronapyrrole B features a pyrrole ring substituted with a nitro group at the 2-position and a partially oxidized farnesyl chain at the 4-position. The detailed stereochemistry has been a subject of synthetic studies aimed at elucidating the absolute configurations of the entire heronapyrrole family.

While specific NMR data for Heronapyrrole B is not detailed in the readily available literature, its structural elucidation was achieved through detailed spectroscopic analysis in conjunction with the characterization of co-isolated analogs, Heronapyrroles A and C.

Biosynthesis and Regulation

A fascinating aspect of Heronapyrrole B is the regulation of its production, which involves a unique inter-kingdom chemical communication. The biosynthetic gene cluster for heronapyrroles is typically silent in Streptomyces sp. when cultured alone. Its activation is triggered by a specific metabolite produced by a co-isolated fungus, Aspergillus sp.

The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro) , acts as a chemical cue, stimulating the Streptomyces to produce nitric oxide (NO). This endogenously produced NO then serves as a signaling molecule to activate the transcription of the previously silent heronapyrrole biosynthetic gene cluster, leading to the production and secretion of Heronapyrrole B.

Caption: Signaling pathway for Heronapyrrole B production.

Biological Activity and Mechanism of Action

Heronapyrrole B exhibits fungistatic activity, meaning it inhibits the growth of fungi without killing them. This activity has been demonstrated against the co-isolated Aspergillus sp., highlighting its role as a chemical defense molecule in the microbial ecosystem from which it was discovered.

The precise molecular mechanism of its fungistatic action is an area of ongoing research. However, it is hypothesized that the nitro-substituted pyrrole moiety, a rare feature in natural products, plays a crucial role in its biological activity.

Table 2: Biological Activity of Heronapyrrole B

| Target Organism | Activity | Notes | Source |

| Aspergillus sp. (co-isolate) | Fungistatic | Demonstrates ecological role in microbial interactions. |

Experimental Protocols

Isolation of Heronapyrrole B

The production of Heronapyrrole B can be induced by co-culturing Streptomyces sp. (CMB-M0423) with Aspergillus sp. or by treating the Streptomyces culture with cyclo-(l-Phe-trans-4-hydroxy-l-Pro).

A general protocol for the extraction of heronapyrroles from the culture broth of Streptomyces sp. involves the following steps:

-

Inoculate a suitable liquid medium (e.g., M1 marine broth) with a starter culture of Streptomyces sp. CMB-M0423.

-

Incubate the culture under appropriate conditions (e.g., 27°C with shaking at 190 rpm) for a specified period (e.g., 7 days).

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.

-

The crude extract can then be subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), for the purification of Heronapyrrole B.

Fungistatic Activity Assay

The fungistatic activity of Heronapyrrole B can be assessed using a broth microdilution assay.

-

Prepare a stock solution of Heronapyrrole B in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution to obtain a range of concentrations.

-

Inoculate a 96-well microtiter plate containing a suitable fungal growth medium with a standardized suspension of fungal spores (e.g., Aspergillus sp.).

-

Add the different concentrations of Heronapyrrole B to the wells.

-

Incubate the plate under conditions suitable for fungal growth.

-

Measure the optical density of each well spectrophotometrically to determine the extent of fungal growth inhibition.

Synthesis of Heronapyrroles

The total synthesis of heronapyrroles is a complex challenge due to the stereochemistry of the farnesyl side chain and the regioselective introduction of the nitro group onto the pyrrole core. Synthetic efforts have primarily focused on Heronapyrrole C, providing valuable insights into the stereochemical assignments of the entire family. These synthetic routes often involve key steps such as regioselective pyrrole alkylation, electrophilic nitration, and stereoselective dihydroxylation and epoxidation reactions.

Caption: General synthetic workflow for heronapyrroles.

Conclusion and Future Perspectives

Heronapyrrole B represents a compelling example of the chemical diversity found in marine microorganisms and the intricate chemical ecology that governs their interactions. The discovery of its unique biosynthetic induction mechanism opens new avenues for natural product discovery by activating silent gene clusters. Further research into the total synthesis of Heronapyrrole B and the elucidation of its precise mechanism of fungistatic action will be crucial for evaluating its potential as a lead compound in the development of novel antifungal agents. The study of the nitric oxide-mediated signaling pathway in Streptomyces also provides a deeper understanding of bacterial secondary metabolism and its regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inter-Kingdom beach warfare: Microbial chemical communication activates natural chemical defences - PMC [pmc.ncbi.nlm.nih.gov]

Farnesylated 2-Nitropyrroles: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of farnesylated 2-nitropyrroles, a class of natural products with significant therapeutic potential. This document consolidates key findings on their synthesis, biological activity, and mechanism of action, presenting the information in a structured format to facilitate research and development efforts.

Introduction

Farnesylated 2-nitropyrroles are a unique class of secondary metabolites characterized by a pyrrole ring substituted with a nitro group and a farnesyl isoprenoid chain. These compounds have garnered interest in the scientific community due to their potent biological activities, including antibacterial and cytotoxic effects.[1][2] The discovery of natural products like the heronapyrroles and nitropyrrolins from marine-derived actinomycetes has opened new avenues for the development of novel therapeutics.[3][4] This guide will delve into the technical details of these compounds, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Chemical Synthesis and Structure

The chemical synthesis of farnesylated 2-nitropyrroles is a complex process that has been approached through various strategies. Key challenges in the synthesis include the selective nitration of the pyrrole ring and the controlled formation of the farnesyl side chain.

One notable approach involves a biomimetic polyepoxide cyclization cascade to establish the core structure of these molecules.[5] Another successful strategy has utilized a Stille sp3-sp2 cross-coupling of a 2-nitropyrrole fragment to install the farnesyl moiety with high regiochemical control. The total synthesis of related compounds, the nitropyrrolins, has been achieved through a Sonogashira cross-coupling, which allows for the efficient assembly of the 2-nitro-4-alkylpyrrole core.

These synthetic routes provide a foundation for producing analogs and derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of these compounds.

Biological Activity and Therapeutic Potential

Farnesylated 2-nitropyrroles have demonstrated a range of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

The heronapyrroles, isolated from a marine-derived Streptomyces sp., exhibit promising antibacterial activity, particularly against Gram-positive bacteria. Heronapyrroles A-C have shown low to submicromolar IC50 values against bacteria such as Bacillus subtilis and Staphylococcus aureus, while displaying no cytotoxicity towards mammalian cell lines, suggesting a favorable therapeutic window for antibacterial applications.

Cytotoxic Activity

The nitropyrrolin family of farnesyl-α-nitropyrroles, isolated from a marine actinomycete, has shown significant cytotoxic effects against human cancer cell lines. Nitropyrrolin D, in particular, was found to be the most active against the HCT-116 human colon carcinoma cell line, with an IC50 value of 5.7 μM. This highlights the potential of these compounds as anticancer agents.

Quantitative Data Summary

The following table summarizes the reported biological activities of key farnesylated 2-nitropyrroles.

| Compound | Activity Type | Cell Line/Organism | IC50 (μM) | Reference |

| Heronapyrrole A | Antibacterial | Bacillus subtilis | Low to submicromolar | |

| Heronapyrrole B | Antibacterial | Bacillus subtilis | Low to submicromolar | |

| Heronapyrrole C | Antibacterial | Bacillus subtilis | Low to submicromolar | |

| Nitropyrrolin D | Cytotoxic | HCT-116 | 5.7 |

Mechanism of Action: Targeting Protein Prenylation

While the exact molecular mechanisms of all farnesylated 2-nitropyrroles are not fully elucidated, their structural similarity to farnesyl pyrophosphate (FPP) suggests that they may act as inhibitors of protein prenylation. Protein prenylation is a critical post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to proteins, a process catalyzed by enzymes like farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases).

This modification is essential for the proper localization and function of many proteins involved in key cellular signaling pathways, including the Ras superfamily of small GTPases. Dysregulation of these pathways is implicated in various diseases, including cancer. By inhibiting FTase, farnesylated 2-nitropyrroles could prevent the membrane association and subsequent activation of oncogenic proteins like Ras, leading to an arrest of cell growth and proliferation. The development of farnesyl transferase inhibitors has been a significant focus in anticancer drug discovery.

The diagram below illustrates the proposed mechanism of action for farnesylated 2-nitropyrroles as inhibitors of protein farnesylation.

References

- 1. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitropyrrolins A–E, Cytotoxic Farnesyl-α-Nitropyrroles from a Marine-Derived Bacterium Within the Actinomycete Family Streptomycetaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Marine Origins of Heronapyrrole B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a member of the rare farnesylated 2-nitropyrrole class of natural products, which have demonstrated promising antibacterial activity. This technical guide provides an in-depth exploration of the marine microbiological origins of Heronapyrrole B, detailing the producing organism, its unique biosynthetic activation through inter-kingdom communication, and the experimental methodologies employed in its discovery and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.

Producing Organism and Its Origin

Heronapyrrole B is produced by a marine-derived actinomycete, Streptomyces sp. strain CMB-M0423.[1][2][3] This bacterium was isolated from a shallow water sand sample collected near Heron Island, Queensland, Australia.[1][2] Subsequent investigations revealed that the initial isolate, CMB-M0423, was, in fact, a co-culture of Streptomyces sp. CMB-StM0423 and a fungus, Aspergillus sp. CMB-AsM0423. In pure culture, Streptomyces sp. CMB-StM0423 does not produce heronapyrroles, indicating that a symbiotic or antagonistic interaction with the co-existing fungus is essential for the biosynthesis of these compounds.

Biosynthesis and Inter-Kingdom Signaling

The production of Heronapyrrole B by Streptomyces sp. CMB-StM0423 is a fascinating example of chemically mediated inter-kingdom communication. The biosynthesis is triggered by a specific chemical cue produced by the co-isolated fungus, Aspergillus sp. CMB-AsM0423.

The Fungal Trigger: A Diketopiperazine

The chemical activator produced by Aspergillus sp. has been identified as the diketopiperazine, cyclo-(L-Phe-trans-4-hydroxy-L-Pro). This molecule acts as a signal that induces a specific response in the Streptomyces, leading to the activation of a silent biosynthetic gene cluster (BGC) responsible for heronapyrrole production.

Nitric Oxide: The Key Signaling Mediator

The induction of Heronapyrrole B biosynthesis is mediated by nitric oxide (NO). The fungal diketopiperazine stimulates the production of NO within the Streptomyces sp. This gaseous signaling molecule then acts as a transcriptional activator for the previously silent heronapyrrole BGC. This discovery highlights a novel mechanism of gene regulation in bacteria, triggered by a chemical signal from a eukaryotic microorganism.

Proposed Biosynthetic Pathway

While the complete enzymatic cascade for Heronapyrrole B biosynthesis is yet to be fully elucidated, a plausible pathway has been proposed. The biosynthesis is thought to commence with a 4-farnesylated 2-nitropyrrole precursor. A series of oxidative transformations on the farnesyl side chain, including epoxidation and subsequent regio- and stereoselective nucleophilic addition of water, are hypothesized to lead to the formation of Heronapyrrole B and its analogues.

Data Presentation

Biological Activity of Heronapyrroles

The heronapyrroles exhibit notable antibacterial activity, particularly against Gram-positive bacteria, with no reported cytotoxicity towards mammalian cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | Staphylococcus aureus (ATCC 9144) IC50 (µM) | Bacillus subtilis (ATCC 6633) IC50 (µM) |

| Heronapyrrole A | 1.1 | 1.1 |

| Heronapyrrole B | 0.6 | 6.5 |

| Heronapyrrole C | 0.6 | 1.1 |

Data sourced from Raju et al., 2010.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of Heronapyrrole B.

Co-culture of Streptomyces sp. CMB-StM0423 and Aspergillus sp. CMB-AsM0423

-

Strain Activation: Streptomyces sp. is grown on a suitable agar medium, such as M1 medium (1% starch, 0.4% yeast extract, 0.2% peptone in artificial seawater), at 27°C. Aspergillus sp. is grown on a fungal medium like Potato Dextrose Agar (PDA) at 27°C.

-

Liquid Culture Inoculation: A seed culture of Streptomyces sp. is prepared by inoculating a loopful of mycelia into M1 broth and incubating at 27°C with shaking at 190 rpm for 7 days.

-

Co-culture Setup: A fresh M1 broth is inoculated with the Streptomyces sp. seed culture. A plug of agar containing the mycelia of Aspergillus sp. is then added to the same flask.

-

Incubation: The co-culture is incubated at 27°C with shaking at 190 rpm for 7-14 days.

Induction of Heronapyrrole B Production

-

Inducer Preparation: A stock solution of cyclo-(L-Phe-trans-4-hydroxy-L-Pro) is prepared in a suitable solvent like DMSO.

-

Induction: The inducer is added to a pure liquid culture of Streptomyces sp. CMB-StM0423 to a final concentration of 10 µM.

-

Incubation and Extraction: The culture is incubated under the same conditions as above for 7 days, followed by extraction with ethyl acetate.

-

Analysis: The organic extract is analyzed by HPLC-DAD-MS to detect the production of Heronapyrrole B.

Isolation and Purification of Heronapyrrole B

-

Extraction: The culture broth from the induced Streptomyces sp. or the co-culture is extracted twice with an equal volume of ethyl acetate. The organic layers are combined and evaporated to dryness under reduced pressure.

-

Chromatographic Separation: The crude extract is subjected to reversed-phase column chromatography (e.g., C18 silica gel) and eluted with a gradient of methanol in water.

-

HPLC Purification: Fractions containing heronapyrroles are further purified by reversed-phase HPLC (e.g., C18 column) using an appropriate solvent system (e.g., acetonitrile/water gradient) to yield pure Heronapyrrole B.

Nitric Oxide Detection (Griess Assay)

-

Sample Preparation: A cell-free supernatant is collected from the Streptomyces sp. culture at different time points after induction.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Assay Procedure:

-

An equal volume of the culture supernatant is mixed with Solution A and incubated for 10 minutes at room temperature, protected from light.

-

An equal volume of Solution B is then added, and the mixture is incubated for another 10 minutes at room temperature, protected from light.

-

-

Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a spectrophotometer. The nitrite concentration, which is indicative of NO production, is determined by comparison with a standard curve of sodium nitrite.

Analysis of Biosynthetic Gene Cluster Expression (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from Streptomyces sp. mycelia at different time points after induction using a suitable RNA extraction kit.

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers for the Heronapyrrole B BGC.

-

qPCR: The qPCR is performed using primers specific to the target genes within the Heronapyrrole B BGC and a suitable SYBR Green or probe-based master mix. A housekeeping gene (e.g., 16S rRNA) is used as an internal control for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Visualizations

Caption: Proposed biosynthetic pathway of Heronapyrrole B.

References

Initial Bioactivity Screening of Heronapyrrole B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a farnesylated 2-nitropyrrole, a member of the rare pyrroloterpene class of natural products.[1] It is produced by the marine-derived actinomycete Streptomyces sp. (strain CMB-M0423), originally isolated from beach sand off Heron Island, Australia.[1] Structurally, Heronapyrrole B is part of a family of related compounds, including Heronapyrroles A and C, which feature a nitropyrrole core with a variously oxidized farnesyl chain.[1] This document provides a comprehensive overview of the initial bioactivity screening of Heronapyrrole B, detailing its antimicrobial properties, mechanism of action, and cytotoxicity profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

Heronapyrrole B has demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria. Initial screenings of the heronapyrrole family of compounds revealed low to submicromolar IC50 activity against these bacteria.[1] While specific quantitative data for Heronapyrrole B is not extensively tabulated in the currently available literature, the activity of the closely related Heronapyrrole D provides a strong indication of the potential of this structural class.

Table 1: Antibacterial Activity of Heronapyrrole D

| Bacterial Strain | ATCC Number | IC50 (µM) |

| Staphylococcus aureus | 25923 | 1.8 |

| Staphylococcus epidermidis | 12228 | 0.9 |

| Bacillus subtilis | 6633 | 1.8 |

| Pseudomonas aeruginosa | 10145 | > 30 |

| Escherichia coli | 25922 | > 30 |

Data for Heronapyrrole D is presented as a proxy for the heronapyrrole class. It is important to note that these values are for Heronapyrrole D and not Heronapyrrole B.

Heronapyrrole B has also been described as having fungistatic activity against a co-isolated Aspergillus sp. (CMB-AsM0423).[2] This suggests that Heronapyrrole B inhibits the growth of the fungus without necessarily being fungicidal at the tested concentrations.

Mechanism of Action: Nitric Oxide-Mediated Biosynthesis

A fascinating aspect of Heronapyrrole B is the regulation of its production through an inter-kingdom chemical communication pathway. The biosynthesis of Heronapyrrole B in Streptomyces sp. is triggered by nitric oxide (NO). This NO production is, in turn, stimulated by a chemical cue, cyclo-(L-Phe-trans-4-hydroxy-L-Pro), released by a co-isolated fungus, Aspergillus sp. This intricate mechanism suggests that Heronapyrrole B plays a role in chemical defense for the bacterium against competing fungi in its natural environment.

The proposed signaling pathway for the activation of Heronapyrrole B biosynthesis is as follows:

Cytotoxicity Profile

A crucial aspect of early-stage drug discovery is the assessment of a compound's toxicity to mammalian cells. Preliminary studies on the heronapyrrole class of compounds have indicated a favorable cytotoxicity profile. Specifically, Heronapyrroles A-C were reported to have no cytotoxicity toward mammalian cell lines. This low toxicity is a promising characteristic for the potential development of Heronapyrrole B as a therapeutic agent.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of Heronapyrrole B can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of Heronapyrrole B that inhibits the visible growth of a bacterial strain.

Materials:

-

Heronapyrrole B stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

-

Solvent control

Procedure:

-

Prepare a serial two-fold dilution of Heronapyrrole B in the growth medium directly in the 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (antibiotic), a negative control (medium only), and a solvent control.

-

Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of Heronapyrrole B at which no visible bacterial growth is observed.

Fungistatic Activity Assay

The fungistatic effect of Heronapyrrole B on Aspergillus sp. can be evaluated by monitoring fungal growth over time in the presence of the compound.

Objective: To assess the inhibitory effect of Heronapyrrole B on the growth of Aspergillus sp.

Materials:

-

Heronapyrrole B stock solution

-

Aspergillus sp. spore suspension

-

Fungal growth medium (e.g., Potato Dextrose Broth)

-

96-well microtiter plates

-

Plate reader for optical density measurements

Procedure:

-

Prepare serial dilutions of Heronapyrrole B in the fungal growth medium in a 96-well plate.

-

Inoculate the wells with a standardized spore suspension of Aspergillus sp.

-

Include a positive control (e.g., amphotericin B) and a negative control (medium and spores).

-

Incubate the plate at a suitable temperature (e.g., 28°C) for an extended period (e.g., 72 hours).

-

Monitor fungal growth by measuring the optical density at regular intervals (e.g., every 24 hours).

-

A fungistatic effect is observed if there is a significant reduction in the rate of growth in the presence of Heronapyrrole B compared to the negative control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Heronapyrrole B against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of Heronapyrrole B that reduces the viability of mammalian cells by 50% (IC50).

Materials:

-

Heronapyrrole B stock solution

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium

-

96-well cell culture plates

-

MTT reagent

-

Solubilization solution (e.g., DMSO or a specialized buffer)

-

Plate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Heronapyrrole B and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

Heronapyrrole B is a promising natural product with selective antibacterial activity against Gram-positive bacteria and fungistatic properties. Its unique nitric oxide-mediated biosynthesis, triggered by inter-kingdom communication, presents an interesting ecological and mechanistic aspect for further investigation. The reported lack of cytotoxicity in the heronapyrrole class enhances its potential as a lead compound for the development of new antimicrobial agents. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Heronapyrrole B's bioactivity. Further studies are warranted to establish a comprehensive quantitative profile of its antimicrobial spectrum and to elucidate the precise molecular targets of its action.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Heronapyrrole B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit proposed, protocol for the total synthesis of Heronapyrrole B, a member of the rare farnesylated 2-nitropyrrole class of natural products. Due to the limited public availability of the definitive total synthesis protocol, this guide has been constructed based on the successful total syntheses of the closely related analogues, Heronapyrrole A, C, and D. The methodologies presented herein are adapted from published literature and are intended to provide a robust framework for the chemical synthesis of Heronapyrrole B.

Heronapyrrole B and its congeners have demonstrated promising antibacterial activity, making their synthesis a topic of significant interest for drug discovery and development. This protocol outlines a plausible synthetic strategy, highlighting key stereoselective transformations and providing detailed experimental procedures for analogous reactions.

Proposed Synthetic Strategy Overview

The proposed total synthesis of Heronapyrrole B commences with a functionalized pyrrole core, which is then elaborated through a series of stereocontrolled reactions to install the oxidized farnesyl side chain. The key transformations in this proposed route include a stereoselective dihydroxylation, a regioselective epoxidation, and subsequent manipulation of the resulting functional groups to yield the target molecule.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthesis of Heronapyrrole B. These values are based on reported yields for analogous reactions in the syntheses of Heronapyrrole A, C, and D.

| Step No. | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Corey-Noe-Lin Dihydroxylation | Farnesylated Pyrrole | Diol Intermediate | 70-80 |

| 2 | Shi Epoxidation | Diol Intermediate | Epoxide Intermediate | 60-70 |

| 3 | Regioselective Epoxide Opening | Epoxide Intermediate | Triol Intermediate | 50-60 |

| 4 | Global Deprotection | Protected Heronapyrrole B | Heronapyrrole B | 80-90 |

Key Experimental Protocols

The following are detailed protocols for the key reactions in the proposed synthesis of Heronapyrrole B. These protocols are adapted from the published syntheses of its analogues and should be optimized for the specific substrates.

Step 1: Stereoselective Dihydroxylation (Corey-Noe-Lin Protocol)

This procedure outlines the stereoselective dihydroxylation of the terminal double bond of the farnesyl side chain.

Reagents and Materials:

-

Farnesylated Pyrrole Intermediate

-

Osmium Tetroxide (OsO₄), 2.5 wt% solution in t-BuOH

-

N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

-

(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)

-

Acetone

-

Water

-

Sodium Sulfite (Na₂SO₃)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred solution of the farnesylated pyrrole intermediate (1.0 equiv) in a 10:1 mixture of acetone and water at 0 °C, add N-methylmorpholine N-oxide (1.5 equiv) and (DHQD)₂PHAL (0.05 equiv).

-

To this mixture, add a 2.5 wt% solution of osmium tetroxide in t-BuOH (0.02 equiv) dropwise.

-

Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired diol intermediate.

Step 2: Regioselective Epoxidation (Shi Epoxidation)

This protocol describes the asymmetric epoxidation of the internal double bond of the farnesyl chain.

Reagents and Materials:

-

Diol Intermediate from Step 1

-

Shi Catalyst (fructose-derived ketone)

-

Oxone® (potassium peroxymonosulfate)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Water

-

Ethyl Acetate

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure: